molecular formula C23H30ClFN2O B12357373 N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide,monohydrochloride CAS No. 2748591-21-9

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide,monohydrochloride

Cat. No.: B12357373
CAS No.: 2748591-21-9
M. Wt: 404.9 g/mol
InChI Key: LFBJUPYGJBDTQL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a fluorophenyl group and a phenethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached using a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Isobutyramide Moiety: The isobutyramide group is introduced through an amidation reaction.

    Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted fluorophenyl derivatives

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
  • N-(2-bromophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
  • N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide

Uniqueness

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

2748591-21-9

Molecular Formula

C23H30ClFN2O

Molecular Weight

404.9 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-11-7-6-10-21(22)24)20-13-16-25(17-14-20)15-12-19-8-4-3-5-9-19;/h3-11,18,20H,12-17H2,1-2H3;1H

InChI Key

LFBJUPYGJBDTQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl

Origin of Product

United States

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